Enhanced Cytotoxicity of Indium Complexes Against MCF-7 Breast Cancer Cells
In a direct head-to-head comparison, the indium(III) complex derived from the hydrazone of 4-chlorobenzoylacetone (InL2) exhibited significantly greater cytotoxicity against MCF-7 breast carcinoma cells than the complex derived from the non-halogenated benzoylacetone analog (InL1). The chloro-substituted ligand-containing complex InL2 demonstrated an IC50 value of 10.34 ± 1.69 µM, whereas the non-halogenated analog showed markedly lower activity, with the study concluding that complexes with the H2L2 ligand are 'more active and selective against MCF-7' [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | InL2 complex: 10.34 ± 1.69 µM |
| Comparator Or Baseline | InL1 complex (non-halogenated benzoylacetone analog): lower activity (quantitative value not explicitly stated, but described as 'less active') |
| Quantified Difference | InL2 is significantly more cytotoxic and selective for MCF-7 cells |
| Conditions | MCF-7 breast carcinoma cell line |
Why This Matters
This quantitative superiority in a relevant cancer model positions 1-(4-chlorophenyl)butane-1,3-dione as the preferred precursor for developing metal-based anticancer agents with enhanced potency.
- [1] Leitao, R. C. F. et al. Gallium and indium complexes with isoniazid-derived ligands: Interaction with biomolecules and biological activity against cancer cells and Mycobacterium tuberculosis. J. Inorg. Biochem. 2023, 240, 112093. View Source
